molecular formula C21H22N4O4 B11429621 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide

Cat. No.: B11429621
M. Wt: 394.4 g/mol
InChI Key: SINPXQWLGHIEPM-UHFFFAOYSA-N
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Description

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a nitrile oxide.

    Attachment of the 3-methylphenyl group:

    Formation of the acetamide linkage: The final step involves the reaction of the oxadiazole derivative with an appropriate acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of oxides.

Scientific Research Applications

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide lies in its specific substitution pattern and the presence of both the oxadiazole and nitrophenyl groups. This combination imparts unique chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-nitrophenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C21H22N4O4/c1-14(2)24(20(26)12-16-7-9-18(10-8-16)25(27)28)13-19-22-21(23-29-19)17-6-4-5-15(3)11-17/h4-11,14H,12-13H2,1-3H3

InChI Key

SINPXQWLGHIEPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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